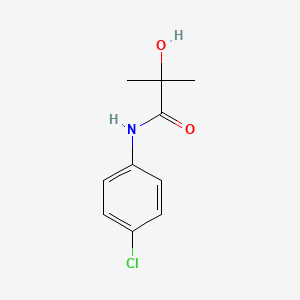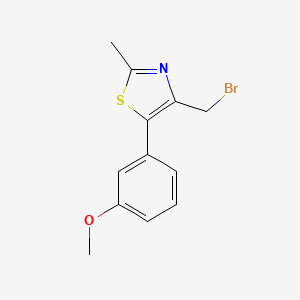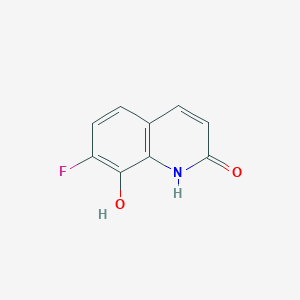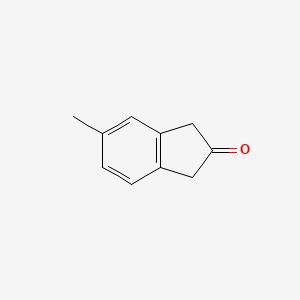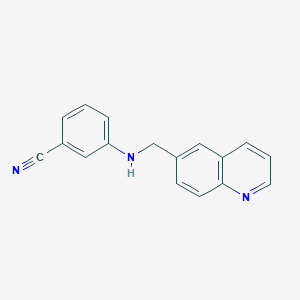
3-(Quinolin-6-ylmethylamino)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Quinolin-6-ylmethylamino)benzonitrile is an organic compound that features a quinoline ring attached to a benzonitrile moiety through a methylamino linker
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(quinolin-6-ylmethylamino)benzonitrile involves the reaction of quinoline-6-carbaldehyde with 3-aminobenzonitrile in the presence of a reducing agent. The reaction typically proceeds as follows:
Starting Materials: Quinoline-6-carbaldehyde and 3-aminobenzonitrile.
Reaction Conditions: The reaction is carried out in a suitable solvent such as ethanol or methanol, under reflux conditions.
Reducing Agent: Sodium borohydride or another suitable reducing agent is used to facilitate the formation of the methylamino linkage.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
3-(Quinolin-6-ylmethylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of quinoline-6-methylamine derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst like palladium on carbon.
Major Products
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: Quinoline-6-methylamine derivatives.
Substitution: Amides or other substituted derivatives.
科学的研究の応用
3-(Quinolin-6-ylmethylamino)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-(quinolin-6-ylmethylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes .
類似化合物との比較
Similar Compounds
Quinoline-6-carbaldehyde: A precursor in the synthesis of 3-(quinolin-6-ylmethylamino)benzonitrile.
3-Aminobenzonitrile: Another precursor used in the synthesis.
Quinoline-6-methylamine: A reduced form of the compound.
Uniqueness
This compound is unique due to its combination of a quinoline ring and a benzonitrile moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H13N3 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
3-(quinolin-6-ylmethylamino)benzonitrile |
InChI |
InChI=1S/C17H13N3/c18-11-13-3-1-5-16(10-13)20-12-14-6-7-17-15(9-14)4-2-8-19-17/h1-10,20H,12H2 |
InChIキー |
CVPWFRDBPPKUCU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NCC2=CC3=C(C=C2)N=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-6-nitrobenzo[d]thiazole](/img/structure/B13926934.png)
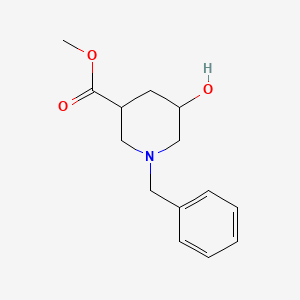

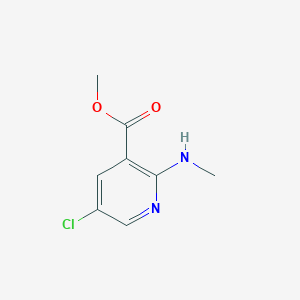
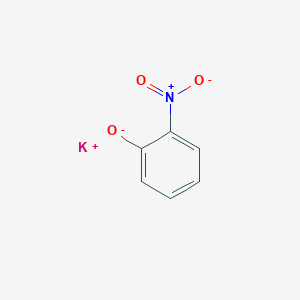
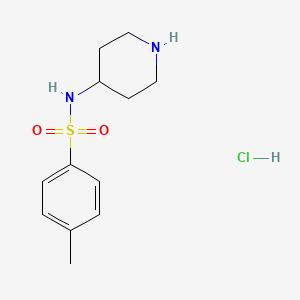
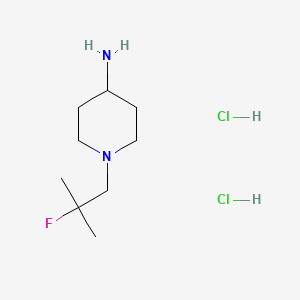
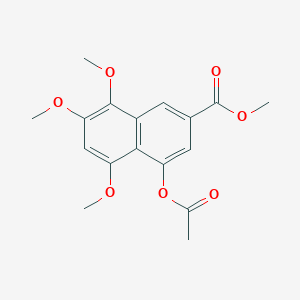
![[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid](/img/structure/B13926987.png)
![6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B13926989.png)
